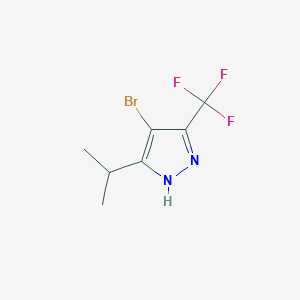

4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

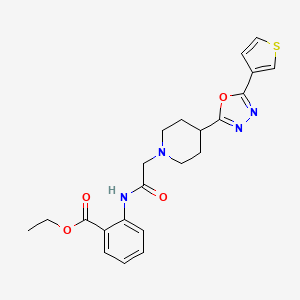

“4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The average mass of this compound is 257.051 Da and the monoisotopic mass is 255.982285 Da . More detailed physical and chemical properties are not available in the resources .Scientific Research Applications

Reactivity and Functionalization

- Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including derivatives like 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole, demonstrate switchable reactivity, enabling regioflexible conversion into various isomers. This versatility in functionalization is vital for synthetic organic chemistry (Schlosser, Volle, Leroux & Schenk, 2002).

Synthesis Techniques

- Copper-Catalyzed Synthesis : Copper-catalyzed methods are used for synthesizing 4-trifluoromethyl pyrazoles, yielding products with excellent regioselectivity. This highlights the compound's role in developing efficient synthetic routes (Lu, Man, Zhang, Lin, Lin & Weng, 2019).

Structural and Tautomerism Studies

- Structure and Tautomerism : Studies on the structure and tautomerism of bromo-substituted 1H-pyrazoles provide insights into their behavior in various states, which is crucial for understanding their chemical properties (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta & Elguero, 2007).

Biological Activity

- Antibacterial Activity : Some derivatives of 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole have been evaluated for their antibacterial activities, indicating potential uses in medicinal chemistry (Leelakumar, Nagapurnima, Suresh, Rao & Shaik, 2022).

Synthesis of Derivatives

- Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which are important for exploring new chemical entities and their applications (Heinisch, Holzer & Pock, 1990).

Catalysis

- Indium Bromide Catalysis : Indium bromide catalysis has been employed in the synthesis of pyrazole derivatives, demonstrating the compound's role in facilitating efficient chemical transformations (Prabakaran, Khan, Jin & Manivel, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-bromo-5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-3(2)5-4(8)6(13-12-5)7(9,10)11/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBRPNKIMFBEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)